molecular formula C6H7BrN2O2 B1338956 4-Bromo-2,6-dimethoxypyrimidine CAS No. 60186-89-2

4-Bromo-2,6-dimethoxypyrimidine

Cat. No. B1338956
CAS RN: 60186-89-2
M. Wt: 219.04 g/mol
InChI Key: BFHOSMVQVHFCSK-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethoxypyrimidine is a heterocyclic compound . It is a white to yellow to brown or gray solid . The CAS Number is 60186-89-2 .


Synthesis Analysis

The synthesis of 4-Bromo-2,6-dimethoxypyrimidine involves several steps. The reaction mechanism involves the use of 2-amino-4,6-dimethylpyrimidine as a nucleophile . The reaction is carried out using acetic acid as a solvent .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,6-dimethoxypyrimidine is C6H7BrN2O2 . The molecular weight is 219.04 . The InChI Code is 1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions of 4-Bromo-2,6-dimethoxypyrimidine involve the Hilbert-Johnson Reaction of 2, 4-Dialkoxypyrimidines with Halogenoses . Palladium-catalysed carbomethoxyvinylation and thienylation of 5-iodo (bromo)-2, 4-dimethoxypyrimidine in water are also involved .


Physical And Chemical Properties Analysis

4-Bromo-2,6-dimethoxypyrimidine has a density of 1.6±0.1 g/cm3 . The boiling point is 294.7±43.0 °C at 760 mmHg . The flash point is 132.0±28.2 °C .

Scientific Research Applications

Pharmacological Applications

4-Bromo-2,6-dimethoxypyrimidine is a type of diazine alkaloid, which is a widespread two-nitrogen containing compound in nature . These compounds are central building blocks for a wide range of pharmacological applications . They exhibit various biological activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Therapeutic Applications

Pyrimidine derivatives, including 4-Bromo-2,6-dimethoxypyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to modulate myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Synthetic Approaches

4-Bromo-2,6-dimethoxypyrimidine can be used as a starting material for the synthesis of 2,4,6-trisbustituted pyrimidines . This synthesis process can be carried out under Suzuki conditions, which involves the use of phenylboronic acid in the presence of triphenylphosphine and palladium acetate .

Material Science Applications

The six-membered heterocyclic aromatic moieties of 4-Bromo-2,6-dimethoxypyrimidine are found in pharmaceutical, agrochemical or materials . These structures hold substantial interest for organic, medicinal and biological chemists .

Chemical Synthesis

4-Bromo-2,6-dimethoxypyrimidine is used in the field of chemical synthesis . It is used in the preparation of various other compounds and has a wide range of applications in the field of chemistry .

Clean Technology Applications

Although the mechanism is still not well understood, 4-Bromo-2,6-dimethoxypyrimidine is used in clean technology . This technology promotes homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates, short-term polymerization processes, and high yields .

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethoxypyrimidine involves the deprotonation of 2-amino-4,6-dimethylpyrimidine, which can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking the aldehyde carbon .

Safety and Hazards

4-Bromo-2,6-dimethoxypyrimidine is considered hazardous . It has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

4-Bromo-2,6-dimethoxypyrimidine has garnered tremendous attention in scientific circles due to its unique and valuable properties . It has dynamic roles in medicinal and agrochemical industries . Based on their strategies and applications, benzimidazole derivatives have become a focus for organic chemists .

properties

IUPAC Name

4-bromo-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHOSMVQVHFCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461255
Record name 4-Bromo-2,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethoxypyrimidine

CAS RN

60186-89-2
Record name 4-Bromo-2,6-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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